Carbonate thorium oxide

CAS No.: 49741-19-7

Cat. No.: VC16976918

Molecular Formula: CH2O5Th

Molecular Weight: 326.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49741-19-7 |

|---|---|

| Molecular Formula | CH2O5Th |

| Molecular Weight | 326.06 g/mol |

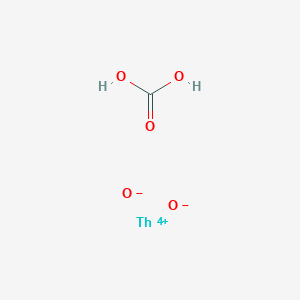

| IUPAC Name | carbonic acid;oxygen(2-);thorium(4+) |

| Standard InChI | InChI=1S/CH2O3.2O.Th/c2-1(3)4;;;/h(H2,2,3,4);;;/q;2*-2;+4 |

| Standard InChI Key | ZKQOALFHMHPOAD-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(O)O.[O-2].[O-2].[Th+4] |

Introduction

Chemical Identity and Structural Characteristics

Carbonate thorium oxide, also referred to as thorium carbonate, is a coordination compound with the formula Th(CO₃)₂. It belongs to the broader class of actinide carbonates, which are characterized by their incorporation of carbonate (CO₃²⁻) ligands. The compound typically exists as a hydrated solid, with water molecules influencing its crystalline structure and solubility . Thorium in this compound adopts the +4 oxidation state, which dominates its chemistry due to the element’s electropositive nature and large ionic radius .

The crystal structure of Th(CO₃)₂ involves thorium ions coordinated by carbonate groups in a bidentate or tridentate fashion, forming a three-dimensional lattice. This arrangement contributes to its relatively low solubility in neutral and alkaline conditions, a property critical for its stability in geological repositories . X-ray diffraction (XRD) analyses of thorium carbonate residues after dissolution experiments reveal no significant structural degradation, indicating robust lattice integrity under moderate pH conditions .

Synthesis and Industrial Production

Industrial synthesis of carbonate thorium oxide typically involves the precipitation of thorium ions from acidic solutions using carbonate salts. For example, adding sodium carbonate (Na₂CO₃) to a thorium nitrate (Th(NO₃)₄) solution yields a thorium carbonate precipitate:

The purity of the product depends on reaction conditions such as pH, temperature, and carbonate concentration. Commercial grades of Th(CO₃)₂ are available in purities ranging from 99% to 99.999%, tailored for specific applications in nuclear and materials research .

Physicochemical Properties

The table below summarizes key properties of carbonate thorium oxide:

| Property | Value |

|---|---|

| Molecular Weight | 352.06 g/mol |

| Appearance | Fine white powder |

| Density | Not reported |

| Solubility in Water | Low (nm/L to μmol/L range) |

| Thermal Stability | Decomposes at high temperatures |

Solubility and Environmental Behavior

Carbonate thorium oxide exhibits pH-dependent solubility. Under argon atmosphere, its solubility decreases threefold as pH increases from 2 to 3, reaching nanomolar concentrations above pH 3 . In CO₂-rich environments (10% CO₂), solubility declines from 10 μmol/L at pH 2.06 to 80 nm/L at pH 3, highlighting the role of carbonate complexation in modulating thorium mobility . These findings are critical for predicting thorium’s environmental transport in scenarios such as nuclear waste leaching.

Dissolution Kinetics in Aqueous Systems

The dissolution kinetics of Th(CO₃)₂ have been rigorously investigated to assess its stability in nuclear waste repositories. Key findings from kinetic studies include:

-

Rate Constants: Under argon, the dissolution rate constant is at pH 2–3. In 10% CO₂ environments, the rate decreases to .

-

Mechanism: Dissolution follows first-order kinetics, suggesting a surface-controlled process where thorium ions detach from the carbonate lattice.

These results imply that CO₂ partial pressure significantly retards thorium release, a factor advantageous for long-term waste storage.

Applications in Nuclear Technology and Materials Science

Nuclear Fuel Cycles

Thorium carbonate’s low solubility and stability under reducing conditions make it a candidate for thorium-based nuclear fuels. In breeder reactors, Th(CO₃)₂ could serve as a precursor for ThO₂ fuel pellets, which exhibit high melting points (3300°C) and radiation resistance .

Environmental Remediation

The compound’s ability to immobilize thorium in carbonate-rich geological formations is leveraged in nuclear waste management. By precipitating Th(CO₃)₂, radioactive thorium can be isolated from groundwater systems, reducing ecological bioavailability .

Catalysis and Functional Materials

Though less explored than cerium carbonate (Ce(CO₃)₂), thorium carbonate shows potential in catalytic applications due to its surface reactivity and thermal stability .

Comparative Analysis with Actinide Carbonates

The table below contrasts Th(CO₃)₂ with related actinide carbonates:

| Compound | Chemical Formula | Solubility | Primary Use |

|---|---|---|---|

| Thorium Carbonate | Th(CO₃)₂ | Low | Nuclear fuel precursor |

| Uranium Carbonate | U(CO₃)₂ | High | Uranium recovery |

| Plutonium Carbonate | Pu(CO₃)₂ | Moderate | Advanced nuclear systems |

| Cerium Carbonate | Ce(CO₃)₂ | Low | Catalysts, glass polishing |

Thorium carbonate’s lower solubility compared to uranium and plutonium variants enhances its suitability for waste immobilization .

Future Research Directions

Recent studies highlight the need for:

-

Long-Term Stability Assessments: Evaluating Th(CO₃)₂’s behavior over geological timescales in repository environments.

-

Advanced Synthesis Methods: Developing scalable, energy-efficient routes to high-purity thorium carbonate.

-

Functional Material Exploration: Investigating its use in photocatalysis or radiation shielding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume